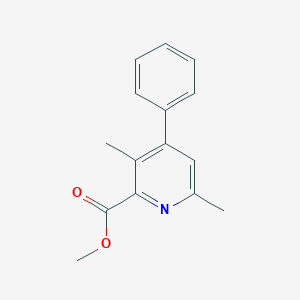

Methyl 3,6-dimethyl-4-phenylpicolinate

描述

Methyl 3,6-dimethyl-4-phenylpicolinate is a substituted picolinate ester featuring a pyridine core with methyl groups at positions 3 and 6, a phenyl substituent at position 4, and a methyl ester moiety at position 2.

Key structural attributes of this compound include:

- Electron-donating methyl groups (positions 3 and 6), which enhance steric bulk and influence electronic properties.

- Ester functionality, which impacts solubility and reactivity.

属性

IUPAC Name |

methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-9-13(12-7-5-4-6-8-12)11(2)14(16-10)15(17)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNTNOHYAANAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Methyl 3,6-dimethyl-4-phenylpicolinate typically involves the esterification of 3,6-dimethyl-4-phenylpyridine-2-carboxylic acid. This reaction is usually carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

Methyl 3,6-dimethyl-4-phenylpicolinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Structure

The compound features a pyridine ring substituted with methyl and phenyl groups, which contributes to its biological activity and reactivity in chemical synthesis.

Synthesis of Antitumor Agents

Methyl 3,6-dimethyl-4-phenylpicolinate is utilized in the synthesis of various antitumor agents. Its structure allows for modifications that enhance the efficacy of compounds targeting cancer cells. For instance, it can serve as a precursor in the development of pyridine-based anticancer drugs, leveraging its ability to undergo further chemical transformations .

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant pharmacological activities. Studies have demonstrated its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems, which may contribute to neuroprotective effects .

Analytical Chemistry

This compound is also employed in analytical chemistry for method development and validation. It serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses, ensuring accurate quantification of related compounds in various samples .

Research has explored the biological activity of this compound through various assays. These include cytotoxicity tests against different cancer cell lines and assessments of anti-inflammatory properties using animal models .

Table 1: Summary of Applications

Table 2: Chemical Suppliers

| Supplier | Product Code | Price (USD) | Availability |

|---|---|---|---|

| TRC | D468180 | $185 | In Stock |

| Alichem | 64035194 | $567 | In Stock |

| Chemenu | CM177114 | $609 | In Stock |

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting enhanced potency .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound was found to reduce markers of oxidative stress and inflammation, supporting its potential use in treating neurodegenerative diseases such as Alzheimer's .

作用机制

The mechanism of action of Methyl 3,6-dimethyl-4-phenylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context . For example, in antitumor research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

2.1. Methyl 3,6-Dibromopicolinate

- Molecular Formula: C₇H₅Br₂NO₂ vs. C₁₅H₁₅NO₂ (target compound).

- Substituents : Bromine atoms at positions 3 and 6 vs. methyl groups and a phenyl group.

Key Properties :

Synthesis : Methyl 3,6-dibromopicolinate requires bromination steps, whereas the target compound likely involves alkylation or Friedel-Crafts reactions for phenyl/methyl incorporation.

- Reactivity : Bromine substituents (electron-withdrawing) deactivate the pyridine ring toward electrophilic substitution, while methyl groups (electron-donating) enhance reactivity at ortho/para positions .

2.2. 4-(2-Fluoro-4-Nitrophenoxy)-N-Methylpicolinamide

- Substituents: Nitro and fluoro groups on the phenoxy moiety vs. phenyl and methyl groups.

- Key Differences :

- The nitro group increases polarity (higher Topological Polar Surface Area: ~80 Ų vs. ~30–35 Ų for the target compound).

- Fluorine introduces electronegativity, affecting hydrogen bonding and bioavailability.

- The amide group in this compound (vs. ester in the target) alters solubility and metabolic stability .

2.3. Other Picolinate Esters

- Methyl 4-Phenylpicolinate (lacking 3,6-dimethyl groups):

- Reduced steric hindrance compared to the target compound.

- Lower molecular weight (~215 g/mol) and XLogP3 (~2.5) due to absence of methyl groups.

- Methyl 3,6-Dichloropicolinate :

- Chlorine atoms (smaller than bromine/methyl) balance lipophilicity and reactivity.

Research Findings and Implications

- Biological Relevance : The phenyl group may improve binding affinity in protein pockets (e.g., kinase inhibitors) via hydrophobic interactions, whereas brominated derivatives are more suited for halogen bonding in medicinal chemistry .

- Synthetic Challenges : Introducing multiple methyl groups requires careful control of reaction conditions to avoid over-alkylation, unlike single-step bromination in dibromo analogs.

生物活性

Methyl 3,6-dimethyl-4-phenylpicolinate (MDPP) is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of MDPP, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

MDPP is synthesized through the esterification of 3,6-dimethyl-4-phenylpyridine-2-carboxylic acid using methanol in the presence of an acid catalyst. The resulting compound features an ester functional group that contributes to its unique reactivity and biological properties .

Biological Activity Overview

Research indicates that MDPP exhibits notable antimicrobial and antitumor properties:

- Antimicrobial Activity : Studies have shown that MDPP can inhibit the growth of various bacterial strains, including E. coli and Candida albicans. The compound's effectiveness is influenced by substituents on the phenyl ring, with electron-withdrawing groups enhancing activity against these pathogens .

- Antitumor Activity : MDPP has been explored for its potential in cancer treatment. It serves as an intermediate in synthesizing more complex antitumor agents. Preliminary studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .

The biological activity of MDPP is attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound may interfere with enzyme functions or receptor interactions that are critical for cell survival and proliferation. For example, docking studies have indicated that MDPP can bind effectively to active sites of certain enzymes involved in bacterial cell wall synthesis .

Efficacy Against Pathogens

The following table summarizes the antimicrobial efficacy of MDPP against various pathogens:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| E. coli | 0.18 ± 0.06 | Inhibition of cell wall synthesis |

| Candida albicans | Not specified | Potential involvement of CYP51 |

| Staphylococcus aureus | 0.25 ± 0.05 | Disruption of membrane integrity |

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of MDPP derivatives against E. coli and found that modifications on the phenyl ring significantly affected antimicrobial potency. The most effective derivative possessed a meta-substituted phenyl ring with a binding free energy of −11.56 kcal/mol .

- Antitumor Research : In vitro studies demonstrated that MDPP could induce apoptosis in human cancer cell lines through caspase activation pathways. Further exploration is needed to determine its efficacy in vivo and potential side effects .

Toxicity Profile

Toxicity assessments using predictive models suggest that MDPP lacks significant carcinogenic or mutagenic properties, making it a candidate for further therapeutic development without substantial safety concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。